
4-(2,2,2-Trifluoroethyl)oxane-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2,2-Trifluoroethyl)oxane-4-carbaldehyde is a chemical compound with the molecular formula C₈H₁₁F₃O₂ and a molecular weight of 196.17 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to an oxane ring, which is further substituted with a carbaldehyde group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)oxane-4-carbaldehyde typically involves the reaction of oxane derivatives with trifluoroethylating agents under controlled conditions. One common method includes the use of trifluoroethyl iodide in the presence of a base to introduce the trifluoroethyl group onto the oxane ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2,2-Trifluoroethyl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2,2,2-Trifluoroethyl)oxane-4-carboxylic acid.
Reduction: Formation of 4-(2,2,2-Trifluoroethyl)oxane-4-methanol.
Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2,2,2-Trifluoroethyl)oxane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2,2,2-Trifluoroethyl)oxane-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,2,2-Trifluoroethyl)oxane-4-methanol
- 4-(2,2,2-Trifluoroethyl)oxane-4-carboxylic acid
- 4-(2,2,2-Trifluoroethyl)oxane-4-thiol
Uniqueness
4-(2,2,2-Trifluoroethyl)oxane-4-carbaldehyde is unique due to the presence of both a trifluoroethyl group and an aldehyde group on the oxane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H11F3O2 |
|---|---|
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
4-(2,2,2-trifluoroethyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)5-7(6-12)1-3-13-4-2-7/h6H,1-5H2 |
InChI-Schlüssel |
QSNKRRBQTUFRDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(CC(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


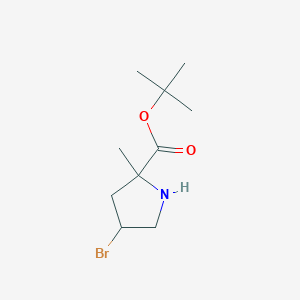
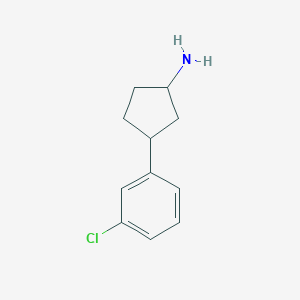
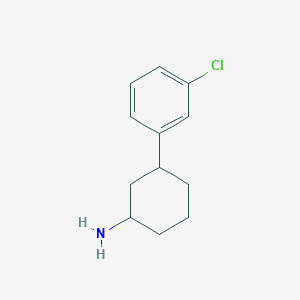
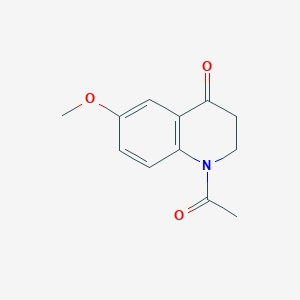
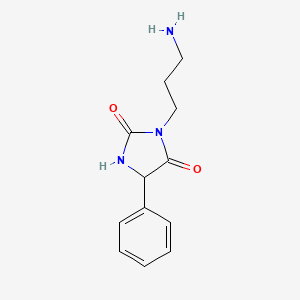
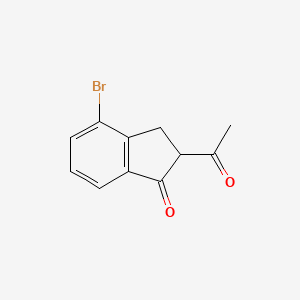

![6-Oxaspiro[4.5]decan-1-amine](/img/structure/B13224499.png)
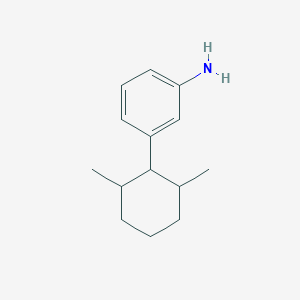
![N,N-Diethyl-5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13224511.png)
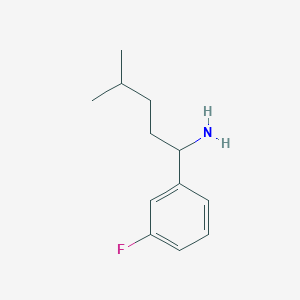


![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclopentane-1-carbonitrile](/img/structure/B13224525.png)
